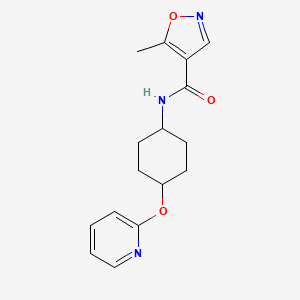
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides. This compound is characterized by its unique structure, which includes a pyridin-2-yloxy group attached to a cyclohexyl ring, and an isoxazole ring with a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyridin-2-yloxy group: This step involves the reaction of a pyridine derivative with the cyclohexyl ring.
Formation of the carboxamide group: This can be done through the reaction of the isoxazole ring with an amine derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
When compared to other similar compounds, 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in other substituents.
Pyridine derivatives: Compounds with pyridine rings that may have different functional groups attached.
Carboxamide derivatives: These compounds have the carboxamide group but may vary in other structural aspects.
The uniqueness of this compound lies in its combination of these structural elements, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-14(10-18-22-11)16(20)19-12-5-7-13(8-6-12)21-15-4-2-3-9-17-15/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUBQKIYJNJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
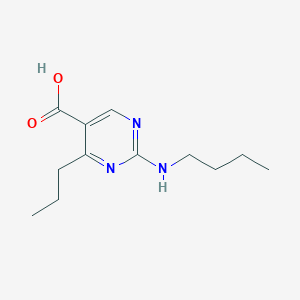
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2637347.png)
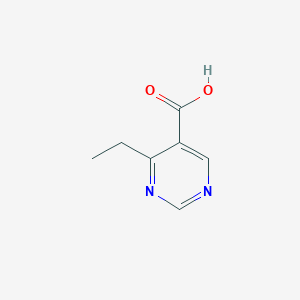
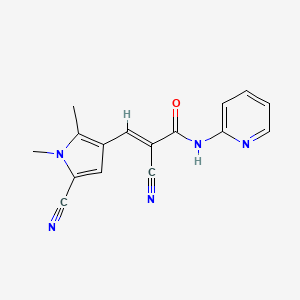
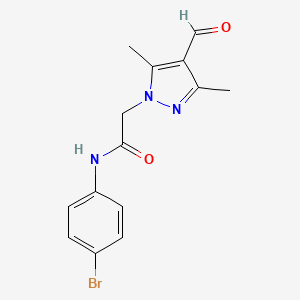


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)
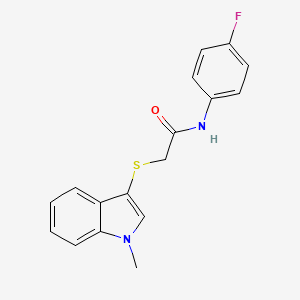
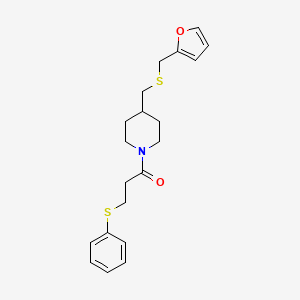
![6-Cyclopropyl-2-{[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2637363.png)
![rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol](/img/structure/B2637365.png)
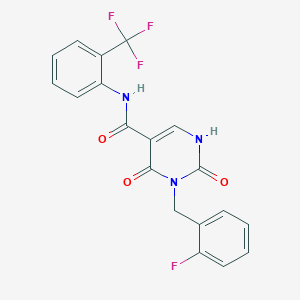
![tert-butyl N-[1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
